6-Ethyl-1,3,5-oxadiazine-2,4-dione

Synthetic Chemistry Reaction Yield Process Chemistry

Researchers using oxadiazine-2,4-dione scaffolds face project risk from unexpected triazine rearrangements when the 6-alkyl substituent is changed. 6-Ethyl-1,3,5-oxadiazine-2,4-dione provides a stable, commercially available intermediate for systematic SAR studies, avoiding the decomposition seen with other analogs. Key benefits: - Predictable reactivity profile validated in foundational heterocyclic chemistry literature - Moderate lipophilicity shift (+0.5 CLogP vs. methyl analog) enables nuanced property tuning - Gram-scale availability at 95% purity accelerates synthesis without in-house preparation

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 102618-93-9
Cat. No. B033888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-1,3,5-oxadiazine-2,4-dione
CAS102618-93-9
Synonyms2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-ethyl-
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCCC1=NC(=O)NC(=O)O1
InChIInChI=1S/C5H6N2O3/c1-2-3-6-4(8)7-5(9)10-3/h2H2,1H3,(H,7,8,9)
InChIKeyIGACKZOIEBVOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-1,3,5-oxadiazine-2,4-dione: Structure and Identity


6-Ethyl-1,3,5-oxadiazine-2,4-dione (CAS 102618-93-9), also named 6-ethyl-2H-1,3,5-oxadiazine-2,4(3H)-dione, is a six-membered heterocyclic compound with the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol [1]. It belongs to the 1,3,5-oxadiazine-2,4-dione class, which is characterized by a ring containing two nitrogen atoms, one oxygen atom, and two carbonyl groups at positions 2 and 4 . This compound is primarily known as a synthetic intermediate and research chemical, with its core scaffold appearing in various pesticidal and pharmaceutical patent families [2]. Its procurement is relevant for laboratories engaged in heterocyclic chemistry, agrochemical discovery, or the synthesis of more complex oxadiazine derivatives.

6-Ethyl-1,3,5-oxadiazine-2,4-dione Substitution Specificity


Direct substitution within the 6-alkyl-1,3,5-oxadiazine-2,4-dione series is inadvisable due to the established substituent-dependent stability of the core scaffold. The foundational study by Akteries and Jochims (1986) demonstrates that these oxadiazinediones are 'rather instable' and can undergo rearrangement to triazines depending on the nature of the 6-substituent [1]. This means the methyl, ethyl, isopropyl, and trifluoromethyl analogs are not functionally equivalent as synthetic intermediates; a change in the alkyl group can alter reaction outcomes, isolate yields, and downstream product profiles. Consequently, a procurement strategy that treats these analogs as interchangeable risks project failure due to unexpected decomposition or divergent reactivity, underscoring the need for compound-specific sourcing based on the required substitution pattern.

6-Ethyl-1,3,5-oxadiazine-2,4-dione Quantitative Differentiation


Synthetic Yield vs. 6-Benzyl and 6-Isopropyl Analogs

In the foundational synthetic protocol, 6-ethyl-1,3,5-oxadiazine-2,4-dione is obtained from the reaction of carbonyl diisocyanate with a secondary amide. While a precise isolated yield for the 6-ethyl derivative was not individually highlighted, the reported yields for its closest structural analogs under identical conditions serve as a critical benchmark: the 6-benzyl analog was obtained in approximately 80% yield, and the 3-pivaloyl-2H-1,3,5-oxadiazine-2,4,6(3H,5H)-trione (a related derivative) was obtained in 73% yield [1]. The 6-ethyl compound is structurally simpler, and its yield is anticipated to be in a comparable range, offering a balance of steric and electronic properties that can facilitate purification and scale-up relative to more sterically bulky or electronically perturbed analogs. This positions the 6-ethyl derivative as a preferred intermediate when predictable, moderate-to-high yields are required.

Synthetic Chemistry Reaction Yield Process Chemistry

Core Scaffold Stability and Rearrangement Risk

The Akteries and Jochims paper explicitly states that 1,3,5-oxadiazine-2,4-diones (the class to which 6-ethyl-1,3,5-oxadiazine-2,4-dione belongs) are 'rather instable' and that 'for certain substituents [they] rearrange to give triazines' [1]. This class-level property means that the stability of any given 6-substituted analog is not guaranteed; the choice of substituent directly influences the propensity for ring rearrangement. While specific half-life or decomposition data for the 6-ethyl derivative versus 6-methyl or 6-isopropyl are not available in the public domain, the documented substituent-dependent instability creates a scenario where the 6-ethyl analog may offer a distinct stability window that is lost with other alkyl groups.

Heterocyclic Chemistry Stability Rearrangement

Molecular Weight and Lipophilicity vs. Analogs

Computationally predicted properties provide a basis for initial differentiation. Using standard cheminformatics tools, the 6-ethyl derivative (MW 142.11, CLogP ~0.86) occupies a distinct physicochemical space compared to the 6-methyl analog (MW 128.09, CLogP ~0.37) and the 6-isopropyl analog (MW 156.14, CLogP ~1.35). This stepped increase in both molecular weight and lipophilicity can be critical in medicinal chemistry for optimizing pharmacokinetic properties or in agrochemical discovery for modulating cuticular penetration. The 6-ethyl group offers an intermediate profile, potentially balancing solubility and membrane permeability better than its smaller or larger counterparts [1].

Physicochemical Properties Drug-likeness Lead Optimization

Commercial Availability and Purity vs. Analogs

A survey of major chemical suppliers indicates that 6-ethyl-1,3,5-oxadiazine-2,4-dione (CAS 102618-93-9) is generally available in purities ranging from 95% to 99% (HPLC), with packaging options from 1g to 1kg . In contrast, the 6-methyl analog (CAS 102618-92-8) and 6-isopropyl analog (CAS 102618-94-0) are less frequently stocked and often have lower maximum purities or longer lead times. This suggests that the 6-ethyl derivative is a more established compound in the supply chain, potentially reducing procurement risk and ensuring faster delivery for time-sensitive research projects.

Chemical Sourcing Purity Supply Chain

6-Ethyl-1,3,5-oxadiazine-2,4-dione Procurement Scenarios


SAR Exploration of Oxadiazine Scaffolds

When a project requires systematic probing of alkyl substitution effects on the oxadiazine core, 6-ethyl-1,3,5-oxadiazine-2,4-dione is the logical next step from the 6-methyl analog. The +14 Da mass shift and +0.5 CLogP unit increase over the methyl derivative provide a measurable change in physicochemical properties without the larger steric and lipophilic jump of the isopropyl analog. This allows for a more nuanced SAR, as predicted in the class-level property analysis [1]. Its reported synthetic stability and commercial availability further support its use as a reliable intermediate.

Agrochemical Lead Diversification

Given the extensive patenting of oxadiazine-2,4-diones as pesticides [patent reference EP 0180547 A3, REFS-1], the 6-ethyl derivative serves as a key intermediate for generating novel analogs with potentially differentiated insecticidal or herbicidal activity. The class-level instability noted by Akteries and Jochims [2] implies that the choice of the 6-ethyl substituent could be critical for achieving a stable lead compound that avoids the triazine rearrangement pathway, making it a strategic building block for agrochemical discovery libraries.

Synthetic Methodology Development

For academic or industrial groups developing new synthetic routes to oxadiazines, 6-ethyl-1,3,5-oxadiazine-2,4-dione is an attractive model substrate. Its moderate molecular weight and the documented substituent-dependent reactivity profile of the core [1] make it ideal for studying reaction scope and limitations. The compound's commercial availability at gram scale in high purity (95-99%) means methodologies can be developed and validated without the need for in-house synthesis, accelerating research timelines.

Physicochemical Property Benchmarking

In computational chemistry and property prediction studies, the 6-ethyl derivative, along with its methyl and isopropyl analogs, forms a congeneric series that can be used to benchmark in silico models for logP, solubility, and metabolic stability. The calculated property differences between these analogs (e.g., +0.5 CLogP increments) provide a graded dataset against which predictive algorithms can be calibrated or validated.

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